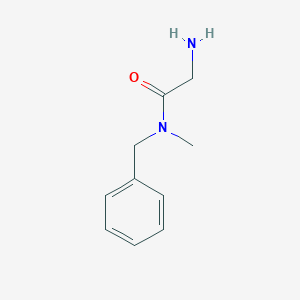

2-amino-N-benzyl-N-methylacetamide

説明

2-amino-N-benzyl-N-methylacetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used in proteomics research .

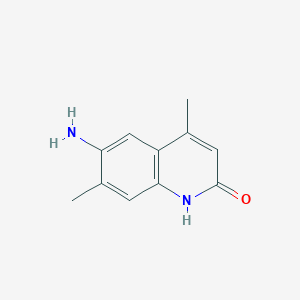

Molecular Structure Analysis

The molecular structure of 2-amino-N-benzyl-N-methylacetamide consists of a benzyl group (C6H5CH2-) and a methylacetamide group (CH3CONH2) attached to an amino group (NH2) .Physical And Chemical Properties Analysis

2-amino-N-benzyl-N-methylacetamide is a liquid at room temperature. It has a predicted boiling point of 319.9 °C at 760 mmHg and a predicted density of 1.1 g/mL. Its refractive index is predicted to be n 20D 1.55 .科学的研究の応用

Ratiometric Fluorescent Probe for Monitoring Endogenous Methylglyoxal

A novel ratiometric fluorescent probe utilizing a recognition reaction with 2-aminoacetamide for detecting methylglyoxal (MGO) in living cells and diabetic blood samples was developed. This approach offers a non-invasive tool for understanding the roles of MGO in living systems and for the potential clinical diagnosis of MGO-related diseases, such as diabetic complications. The probe demonstrated high efficiency, selectivity, and sensitivity, highlighting its utility in basic science research and clinical diagnosis (Wang et al., 2019).

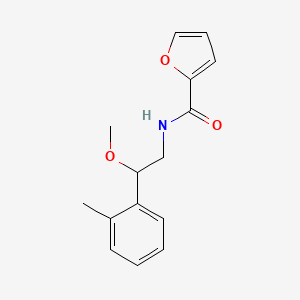

Functionalized Amino Acid Anticonvulsants

The study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their structure and potential as anticonvulsant agents. The crystal structure analysis provided insights into the molecular features likely responsible for their anticonvulsant activities, contributing to the understanding of how structural modifications can influence biological activity (Camerman et al., 2005).

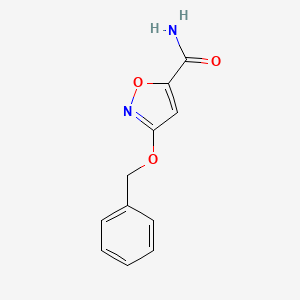

Synthesis and Antifungal Bioactivity

The synthesis of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives demonstrated potent antifungal activities against several pathogenic fungi. This research contributes to the development of new antifungal agents with potential applications in agriculture and medicine (Li & Yang, 2009).

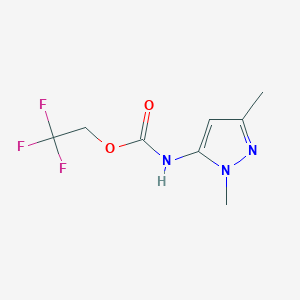

Electrochemical Synthesis of 2-Hydroxyacetamides

A greener protocol for synthesizing 2-hydroxyacetamides containing a γ-lactone ring through electrochemical synthesis was reported. This method offers a sustainable approach to synthesizing these compounds without the need for toxic reagents, catalysts, or enzymes, highlighting its potential for green chemistry applications (Maleki et al., 2016).

High-Temperature Water Hydrolysis of N-Substituted Amides

Research on the hydrolysis of N-methylacetamide in high-temperature water offered insights into the kinetics and mechanism of N-substituted amide hydrolysis. This study contributes to understanding how high-temperature conditions affect the hydrolysis process, which has implications for industrial and environmental processes (Duan et al., 2010).

将来の方向性

特性

IUPAC Name |

2-amino-N-benzyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWIKWIQIRVSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)

![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)

![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)